2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide is a complex organic compound that features an indole moiety, a pyridazinone ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyridazinone Ring: The pyridazinone ring can be formed through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling of Indole and Pyridazinone: The indole and pyridazinone moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with 3-acetylphenyl acetic acid or its derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the acetamide and indole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted indole and acetamide derivatives.
Scientific Research Applications
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Similar structure but lacks the pyridazinone ring.
3-(1H-indol-3-yl)-6-oxopyridazine: Contains the pyridazinone ring but lacks the acetamide group.
Uniqueness
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-acetylphenyl)acetamide is unique due to the combination of the indole, pyridazinone, and acetamide moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15(27)17-6-4-7-18(13-17)23-21(28)14-26-22(29)10-9-20(24-26)25-12-11-16-5-2-3-8-19(16)25/h2-13H,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXNQUUZDKOMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.